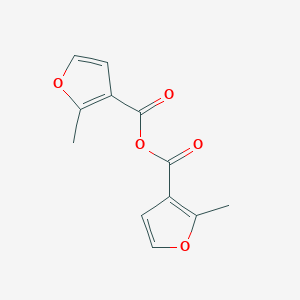

2-Methylfuran-3-carbonyl 2-methylfuran-3-carboxylate

説明

特性

IUPAC Name |

(2-methylfuran-3-carbonyl) 2-methylfuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-7-9(3-5-15-7)11(13)17-12(14)10-4-6-16-8(10)2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMRSBAZKUZGQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)OC(=O)C2=C(OC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Methylfuran-3-carboxylic acid methyl ester physical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylfuran-3-carboxylic acid methyl ester

This technical guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of 2-Methylfuran-3-carboxylic acid methyl ester (CAS No. 6141-58-8). Intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data to facilitate its application in synthetic chemistry and materials science.

Compound Identification and Core Characteristics

2-Methylfuran-3-carboxylic acid methyl ester, also known by its synonym methyl 2-methyl-3-furoate, is a distinct furan derivative.[1] The molecule features a five-membered aromatic furan ring, substituted with a methyl group at the 2-position and a methyl ester group at the 3-position. This substitution pattern imparts specific reactivity and physical properties that make it a valuable intermediate in organic synthesis.[2] Its pleasant odor also suggests potential applications in the flavor and fragrance industries.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value | Source(s) |

| IUPAC Name | methyl 2-methylfuran-3-carboxylate | [3] |

| CAS Number | 6141-58-8 | [1][2] |

| Molecular Formula | C₇H₈O₃ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| InChI Key | UVRRIABXNIGUJZ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC(=O)c1ccoc1C | |

| Synonyms | Methyl 2-methyl-3-furoate, 2-Methyl-3-furancarboxylic acid methyl ester, Methyl 2-methylfuran-3-carboxylate | [2] |

Physicochemical Properties

The physical state of 2-Methylfuran-3-carboxylic acid methyl ester is a colorless to pale yellow liquid.[2] Its properties are summarized in the table below. The boiling point is notably provided at reduced pressure, which is common for moderately high-boiling organic compounds to prevent decomposition during distillation.

Table 2: Summary of Physical Properties

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to light yellow liquid | Ambient | [2] |

| Boiling Point | 75 °C | at 20 mmHg | [2] |

| Density | 1.116 g/mL | at 25 °C | [2] |

| Refractive Index (n_D) | 1.473 | at 20 °C | [2] |

| Flash Point | 65 °C (149 °F) | Closed cup |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of the molecule. Detailed spectral data, including ¹H NMR, FT-IR, and Raman spectra, are available for reference through chemical suppliers like ChemicalBook, which serves as a primary resource for verification of the compound's identity.[2]

-

¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the specific arrangement of protons and carbons. For this molecule, one would expect to see distinct signals corresponding to the furan ring protons, the methyl group protons, and the ester methyl protons in the ¹H NMR spectrum. The ¹³C NMR would show seven distinct signals for each carbon atom in its unique chemical environment.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 140.14.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group and C-O stretching frequencies associated with the furan ring and the ester.

Synthesis Protocol: Feist-Benary Furan Synthesis Variant

A documented method for the preparation of 2-Methylfuran-3-carboxylic acid methyl ester involves a variation of the Feist-Benary furan synthesis. This reaction constructs the furan ring from appropriate acyclic precursors. The choice of reactants—an α-halo aldehyde and a β-keto ester—is classic for this transformation.

The causality behind the experimental choices is rooted in the reaction mechanism. Dolomite, a source of magnesium and calcium carbonate, acts as a mild base to deprotonate the acidic α-carbon of the methyl acetoacetate. This generates the necessary enolate nucleophile. Pyridine serves as a catalyst, likely facilitating the enolate formation and subsequent reaction steps. The reaction is heated to overcome the activation energy for the cyclization and dehydration steps.

Detailed Experimental Protocol

The following protocol is adapted from a documented industrial preparation.[4]

Materials:

-

Methyl acetoacetate (58.055 kg, 500 mol)

-

Ground dolomite (grain size 30 μm, 22.5 kg)

-

Pyridine (0.988 kg, 12.5 mol)

-

45% aqueous chloroacetaldehyde solution (87.2 kg, 500 mol)

-

Concentrated hydrochloric acid

-

Water

-

Sodium chloride

Procedure:

-

Charge a suitable reaction vessel equipped with a stirrer with methyl acetoacetate (58.055 kg).

-

Add the ground dolomite (22.5 kg) to the vessel and mix thoroughly with the ester.

-

Add pyridine (0.988 kg) to the mixture and heat to 70°C.

-

Over a period of one hour, meter in the 45% aqueous chloroacetaldehyde solution (87.2 kg), maintaining the reaction temperature at 70°C by applying slight cooling as needed.

-

After the addition is complete, continue stirring. After approximately 4 hours, gentle heating may be required to maintain the temperature.

-

After 6-7 hours total reaction time, increase the temperature to 75-80°C.

-

Discontinue heating and allow the mixture to stir while cooling to room temperature.

-

Once cooled, cautiously add concentrated hydrochloric acid in portions to decompose the excess dolomite base.

-

Allow the phases to separate and remove the lower aqueous layer.

-

Wash the remaining organic layer with 76 liters of water. The addition of approximately 2 kg of sodium chloride can aid in breaking any emulsions and improving phase separation.

-

Separate the organic phase (which is now the bottom layer).

-

Purify the crude product by distillation under reduced pressure to yield 2-Methylfuran-3-carboxylic acid methyl ester. The reported yield is approximately 53.6 kg (76.6% of theoretical).

Caption: Synthesis workflow for 2-Methylfuran-3-carboxylic acid methyl ester.

Chemical Reactivity and Applications

2-Methylfuran-3-carboxylic acid methyl ester is a versatile building block in organic synthesis.[2] The furan ring is susceptible to electrophilic attack and can participate in various cycloaddition reactions. The ester functionality allows for standard transformations such as hydrolysis, amidation, and reduction.

Key Applications:

-

Pharmaceutical Synthesis: It serves as a precursor in the synthesis of more complex molecules with potential biological activity. It was specifically used in the synthesis of sulfonylfuran ureas, which have been investigated as endothelial lipase inhibitors. Research has also pointed to its potential as an anti-influenza agent, inhibiting viral replication.

-

Catalysis Research: The molecule is used as a substrate in developing new catalytic methods. For example, it has been employed in studies of nickel-catalyzed amide bond formation and gold-catalyzed arylation reactions.[2]

-

Flavor and Fragrance: Due to its characteristic odor, it has potential applications as a component in flavor and fragrance formulations.

The reactivity of the furan moiety is of particular interest. While aromatic, the furan ring does not possess the same degree of stabilization as benzene and can react more like an enol ether, making it prone to ring-opening under certain acidic conditions. This property must be considered when planning multi-step syntheses.

Safety and Handling

According to supplier safety data, 2-Methylfuran-3-carboxylic acid methyl ester is classified as a combustible liquid.[2]

Table 3: GHS Hazard Information

| Category | Code | Description | Source(s) |

| Pictogram | GHS07 | Exclamation Mark | [2] |

| Signal Word | Warning | [2] | |

| Hazard Statement | H227 | Combustible liquid | [2] |

| Precautionary Statements | P210, P280, P370+P378, P403+P235, P501 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection. In case of fire: Use... to extinguish. Store in a well-ventilated place. Keep cool. Dispose of contents/container to... | [2] |

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[2] Work should be performed in a well-ventilated area or a chemical fume hood. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[2]

References

-

methyl furoate 3-furancarboxylic acid, methyl ester. The Good Scents Company. [Link]

-

Preparation of 2-methylfuran-3-carboxylic acid methyl ester. PrepChem.com. [Link]

-

METHYL 2-METHYLFURAN-3-CARBOXYLATE. Matrix Fine Chemicals. [Link]

Sources

Methyl 2-methyl-3-furoate chemical structure

An In-Depth Technical Guide to the Chemical Structure of Methyl 2-methyl-3-furoate

Abstract

This technical guide provides a comprehensive analysis of Methyl 2-methyl-3-furoate (CAS No. 64364-50-7), a key heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's structural features through a detailed examination of its physicochemical properties, synthesis, and spectroscopic signatures. We offer field-proven insights into the causality behind experimental choices for its synthesis and characterization, including detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the importance of distinguishing this molecule from its common isomers and discusses its reactivity and applications as a versatile synthetic intermediate.

Introduction: The Furan Scaffold in Synthesis

The furan ring is a privileged five-membered aromatic heterocycle that forms the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its unique electronic properties and susceptibility to a wide array of chemical transformations make it an invaluable scaffold for synthetic chemists. Substituted furan esters, such as Methyl 2-methyl-3-furoate, serve as versatile intermediates, enabling the construction of complex molecular architectures.[3]

Methyl 2-methyl-3-furoate, specifically, offers three distinct points for chemical modification: the ester group at the C3 position, the methyl group at C2, and the furan ring itself. Its utility has been noted in various synthetic applications, including the formation of amide bonds via nickel catalysis and gold-catalyzed arylations.[3] This guide provides the foundational knowledge required to confidently identify, synthesize, and utilize this important molecule.

Molecular Structure and Physicochemical Properties

The definitive structure of Methyl 2-methyl-3-furoate is characterized by a furan ring substituted with a methyl group at the C2 position and a methyl ester (carbomethoxy) group at the C3 position. It is crucial to distinguish it from its isomers, such as Methyl 3-methyl-2-furoate (CAS No. 6141-57-7), where the positions of the substituents are reversed.

Caption: Chemical structure of Methyl 2-methyl-3-furoate.

The physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 2-methylfuran-3-carboxylate | |

| CAS Number | 64364-50-7 | |

| Molecular Formula | C₇H₈O₃ | [4] |

| Molecular Weight | 140.14 g/mol | [5] |

| Boiling Point | 75 °C at 20 mmHg | [3] |

| Density | 1.116 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.473 | [3] |

| SMILES | CC1=CC=C(O1)C(=O)OC |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted furans is a well-established area of organic chemistry, with numerous methods available, including those based on iodocyclization, transition metal-catalyzed reactions, and condensations.[1][6][7] These modern methods provide modular and efficient access to a diverse range of furan derivatives.

One common conceptual approach involves the construction of the furan ring from acyclic precursors. For instance, an effective strategy could involve the reaction of a suitably substituted alkyne with an acid chloride in a cascade reaction that proceeds through trans-acylboration, cyclization, and dehydration to furnish the trisubstituted furan core.[7] This method is highly modular, allowing for the programmed introduction of various substituents.

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis, workup, and purification of a substituted furan like Methyl 2-methyl-3-furoate. The causality is embedded in the sequence: the reaction must be driven to completion before quenching, followed by a liquid-liquid extraction to separate the product from water-soluble impurities, drying to remove residual water that would interfere with distillation, and finally, purification by distillation based on the compound's boiling point.

Caption: Logical workflow for the spectroscopic identification of Methyl 2-methyl-3-furoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): The proton spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 2-methyl-3-furoate in CDCl₃, the expected signals are:

-

~7.3 ppm (d, 1H): This signal corresponds to the proton at the C5 position (H-5). It appears as a doublet due to coupling with the proton at C4 (H-4). The downfield shift is characteristic of α-protons in a furan ring, which are deshielded by the ring oxygen. [8] * ~6.4 ppm (d, 1H): This doublet is assigned to the proton at the C4 position (H-4). It is upfield relative to H-5 and shows coupling to H-5. The typical coupling constant (J-value) between H-4 and H-5 in a furan ring is approximately 1.8-2.0 Hz.

-

~3.8 ppm (s, 3H): This sharp singlet corresponds to the three equivalent protons of the methyl ester (-OCH₃) group. Its chemical shift is typical for ester methyl groups.

-

~2.4 ppm (s, 3H): This singlet is assigned to the three equivalent protons of the methyl group attached to C2. It is a singlet because there are no adjacent protons for it to couple with.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum reveals the number of unique carbon environments.

-

~164 ppm: Quaternary carbon of the ester carbonyl (C=O).

-

~155 ppm: Quaternary carbon at C2, attached to the methyl group and the ring oxygen.

-

~143 ppm: CH carbon at C5.

-

~115 ppm: Quaternary carbon at C3, attached to the ester group.

-

~110 ppm: CH carbon at C4.

-

~52 ppm: Methyl carbon of the ester (-OCH₃).

-

~14 ppm: Methyl carbon at C2 (-CH₃).

-

Protocol for NMR Data Acquisition:

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. [9]2. Instrumentation: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a ¹H spectrum with 8-16 scans. Subsequently, acquire a proton-decoupled ¹³C spectrum. The number of scans for ¹³C will be significantly higher to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate Fourier transform software. Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C. [9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

-

Key Vibrational Bands:

-

~1720 cm⁻¹ (strong, sharp): This is a highly characteristic absorption due to the C=O (carbonyl) stretching vibration of the conjugated ester functional group.

-

~1580 and ~1470 cm⁻¹ (medium): These bands correspond to the C=C stretching vibrations within the furan ring.

-

~1200-1100 cm⁻¹ (strong): A strong, broad absorption in this region is typical for the C-O stretching vibrations of the ester group.

-

~3100 cm⁻¹ (weak): C-H stretching for the sp²-hybridized carbons of the furan ring.

-

~2950 cm⁻¹ (weak-medium): C-H stretching for the sp³-hybridized carbons of the methyl groups.

-

Protocol for IR Data Acquisition:

-

Sample Preparation: For a liquid sample, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer. [10]3. Data Acquisition: Record a background spectrum first. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve data quality. [10]4. Data Analysis: Identify the characteristic absorption bands by their wavenumber, intensity, and shape.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

-

Expected Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 140, corresponding to the molecular weight of C₇H₈O₃. [4]This is the most crucial piece of information for confirming the molecular formula.

-

Key Fragments: Common fragmentation pathways for methyl esters include the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

-

m/z = 109: Loss of a methoxy radical (•OCH₃), resulting in the [M - 31]⁺ ion.

-

m/z = 81: Loss of the carbomethoxy group (•COOCH₃), resulting in the [M - 59]⁺ ion.

-

-

Protocol for MS Data Acquisition:

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and introduction.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. [10]3. Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Data Analysis: Plot the relative abundance of ions versus their m/z ratio. Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.

Applications in Drug Discovery and Development

The strategic placement of a methyl group can have profound effects on a molecule's biological activity, a phenomenon often referred to as the "magic methyl" effect. [11]Methyl groups can enhance binding affinity by displacing water molecules in a protein's active site, block metabolic pathways to improve pharmacokinetic profiles, or lock in a specific bioactive conformation. [12] As a readily available building block, Methyl 2-methyl-3-furoate provides a scaffold that allows medicinal chemists to explore these effects. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the furan ring can participate in various coupling reactions to build molecular complexity, making it a valuable starting point for the synthesis of new chemical entities.

Safety and Handling

While comprehensive toxicological data is not available, related compounds and standard laboratory practice dictate prudent handling. Based on aggregated GHS information for similar furoate esters, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [13]All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methyl 2-methyl-3-furoate is a valuable heterocyclic compound with a well-defined chemical structure that can be unambiguously determined through a combination of NMR, IR, and MS. Understanding its spectroscopic signatures is paramount for its correct identification and utilization in a research setting. Its structural features make it a versatile building block for organic synthesis, offering multiple avenues for derivatization in the pursuit of novel molecules for pharmaceutical and materials science applications.

References

-

Lee, C., Lee, S., & Lee, Y. (2014). Solution-Phase Synthesis of a Highly Substituted Furan Library. ACS Combinatorial Science. Available at: [Link]

-

Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights. (2021). The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

-

Mao, J., & Al-Zoubi, R. M. (2020). Modular Synthesis of Furans with up to Four Different Substituents by a trans-Carboboration Strategy. Angewandte Chemie International Edition. Available at: [Link]

-

A biosynthetically inspired route to substituted furans using the Appel reaction: total synthesis of the furan fatty acid F5. (n.d.). Chemical Communications. RSC Publishing. Available at: [Link]

-

ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. (2025). SCIENCE & INNOVATION. Available at: [Link]

-

Považanec, F., Kováč, J., & Dandarová, M. (1978). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Chemical Papers. Available at: [Link]

-

Schneider, W. G., & Bernstein, H. J. (1956). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. Available at: [Link]

-

Al-ammar, R. H., & Al-Tais, H. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Methyl 3-methyl-2-furoate. (n.d.). PubChem. NIH. Available at: [Link]

-

2-Methyl-3-furoic acid. (n.d.). PubChem. NIH. Available at: [Link]

-

methyl 3-methyl-2-furoate. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

2-Furoic acid, 3-methyl. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. (n.d.). Green Chemistry. RSC Publishing. Available at: [Link]

-

2-Furancarboxylic acid, 3-methyl-, methyl ester. (n.d.). NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Methyl 2-furoate (CAS N° 611-13-2). (n.d.). ScenTree. Available at: [Link]

-

Methyl 2-furoate. (n.d.). NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

methyl furoate 3-furancarboxylic acid, methyl ester. (n.d.). The Good Scents Company. Available at: [Link]

-

Insertion of CO2 to 2-methyl furoate promoted by a cobalt hypercrosslinked polymer catalyst to obtain a monomer of CO2-based biopolyesters. (n.d.). RSC Publishing. Available at: [Link]

-

Rangel-Rangel, E., Fuerte-Díez, B., Iglesias, M., & Maya, E. M. (2024). Insertion of CO2 to 2-methyl furoate promoted by a cobalt hypercrosslinked polymer catalyst to obtain a monomer of CO2-based biopolyesters. Green Chemistry. Available at: [Link]

-

Mateo-Vivaracho, L., Ferreira, V., & Cacho, J. (2006). Automated analysis of 2-methyl-3-furanthiol and 3-mercaptohexyl acetate at ng L(-1) level by headspace solid-phase microextracion with on-fibre derivatisation and gas chromatography-negative chemical ionization mass spectrometric determination. Journal of Chromatography A. Available at: [Link]

-

Methyl 2-furoate yield in high-throughput tests and three reaction... (n.d.). ResearchGate. Available at: [Link]

-

NMR Spectroscopy. (n.d.). MSU chemistry. Available at: [Link]

-

Abraham, R. J., Bardsley, P. N., Gatti, G., & Sancassan, F. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry. Available at: [Link]

-

G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

Showing Compound Methyl 2-furoate (FDB000952). (2010). FooDB. Available at: [Link]

-

RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. (2022). MDPI. Available at: [Link]

-

de la Torre, B. G., & Albericio, F. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. Available at: [Link]

-

7-methylquinoline-2-carbonitrile — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). ResearchGate. Available at: [Link]

-

Magic Methyl Effects in Drug Design. (2021). Juniper Publishers. Available at: [Link]

Sources

- 1. Solution-Phase Synthesis of a Highly Substituted Furan Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientists.uz [scientists.uz]

- 3. METHYL 2-METHYL-3-FUROATE | 6141-58-8 [chemicalbook.com]

- 4. 2-Furancarboxylic acid, 3-methyl-, methyl ester [webbook.nist.gov]

- 5. Methyl 3-methyl-2-furoate 96 6141-57-7 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. researchgate.net [researchgate.net]

- 13. Methyl 3-methyl-2-furoate | C7H8O3 | CID 350231 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Methyl 2-Methylfuran-3-carboxylate from Simple Precursors

An In-depth Technical Guide:

Abstract: Methyl 2-methylfuran-3-carboxylate is a valuable heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its substituted furan core represents a privileged scaffold, necessitating efficient and scalable synthetic routes from readily available starting materials. This technical guide provides an in-depth analysis of key methodologies for the synthesis of this target molecule, designed for researchers, chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the mechanistic underpinnings, compare the strategic advantages of different routes—from classical condensation reactions to modern transition-metal catalysis—and provide detailed, field-tested protocols.

Chapter 1: The Classical Approach: Modified Hantzsch-Type Condensation

One of the most direct and scalable methods for synthesizing methyl 2-methylfuran-3-carboxylate relies on a classical condensation reaction between a β-ketoester and an α-haloaldehyde. This approach is valued for its use of simple, inexpensive precursors and its proven robustness for large-scale production.

Principle of the Reaction

The synthesis involves the reaction of methyl acetoacetate with chloroacetaldehyde. The reaction is typically facilitated by a base or a solid promoter, which catalyzes the initial C-C bond formation and subsequent cyclization. A mild base like pyridine is often used in conjunction with a solid support such as dolomite (a calcium magnesium carbonate). This combination promotes the necessary transformations while minimizing side reactions. The overall transformation can be understood as a sequence of a Knoevenagel-type condensation, followed by an intramolecular nucleophilic attack to form the dihydrofuran ring, and finally, dehydration to yield the aromatic furan system.

Experimental Protocol: Large-Scale Synthesis

The following protocol is adapted from a documented industrial-scale synthesis, demonstrating its practical applicability.[1]

Materials:

-

Methyl acetoacetate (CH₃COCH₂COOCH₃)

-

Chloroacetaldehyde (ClCH₂CHO), 45% aqueous solution

-

Dolomite (ground, 30 µm)

-

Pyridine (C₅H₅N)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Chloride (NaCl)

Procedure:

-

To a suitable stirred reactor, add methyl acetoacetate (58.06 kg, 500 mol).

-

Add ground dolomite (22.5 kg) to the methyl acetoacetate and mix thoroughly.

-

Add pyridine (0.988 kg, 12.5 mol) to the mixture.

-

Heat the mixture to 70°C.

-

Over a period of one hour, meter in the 45% aqueous chloroacetaldehyde solution (87.2 kg, 500 mol). Maintain the reaction temperature at 70°C, using slight cooling as needed to manage the exothermic reaction.

-

After the addition is complete, the reaction may require gentle heating to maintain the temperature. After approximately 6-7 hours, the temperature is raised to 75-80°C.

-

Discontinue heating and allow the mixture to stir while it cools.

-

Once at room temperature, cautiously add concentrated hydrochloric acid in portions to neutralize the excess dolomite.

-

Separate the phases. Wash the organic layer with water (approx. 76 L). The addition of sodium chloride (approx. 2 kg) can aid in phase separation.

-

Separate the organic phase (now the bottom phase) and distill under reduced pressure to purify the final product.

Expected Outcome: This procedure yields methyl 2-methylfuran-3-carboxylate as a liquid. The reported yield for this large-scale process is approximately 53.6 kg, which corresponds to 76.6% of the theoretical yield.[1]

Mechanistic Pathway and Workflow

The reaction proceeds through a well-understood pathway involving condensation, cyclization, and aromatization. The dolomite and pyridine act as basic catalysts to facilitate these steps.

Caption: Workflow for the classical synthesis of methyl 2-methylfuran-3-carboxylate.

Data Summary

| Parameter | Value | Reference |

| Starting Materials | Methyl acetoacetate, Chloroacetaldehyde | [1] |

| Key Reagents | Dolomite, Pyridine | [1] |

| Temperature | 70-80°C | [1] |

| Reaction Time | ~7 hours | [1] |

| Scale | 500 mol | [1] |

| Yield | 76.6% | [1] |

Chapter 2: Modern Catalytic Strategies

While classical methods are robust, modern organic synthesis often turns to transition-metal catalysis to achieve higher efficiency, milder conditions, and broader substrate scope. These methods represent the cutting edge of furan synthesis.

Palladium-Catalyzed Oxidative Carbonylation

A sophisticated one-pot method involves the direct conversion of 3-yne-1,2-diol derivatives into furan-3-carboxylic esters using a palladium iodide catalyst.[2][3] This process elegantly combines several transformations into a single, efficient step.

Principle of the Reaction: The reaction utilizes a PdI₂/KI catalytic system to achieve a sequential 5-endo-dig heterocyclization, alkoxycarbonylation, and dehydration cascade.[2] The process is carried out in an alcohol (e.g., methanol) which acts as both the solvent and the nucleophile for ester formation. Carbon monoxide (CO) is the source of the carbonyl group, and air serves as the terminal oxidant, making the overall process highly atom-economical.

Caption: Conceptual pathway for Pd-catalyzed oxidative carbonylation to form furans.

Causality Behind Experimental Choices:

-

Catalyst System (PdI₂/KI): Palladium(II) is an effective catalyst for activating alkynes towards nucleophilic attack. The iodide and potassium iodide help to stabilize the palladium species and facilitate the catalytic cycle.

-

CO/Air Atmosphere: A pressurized atmosphere of carbon monoxide provides the carbonyl source for the ester functionality. Air (oxygen) is crucial for re-oxidizing the palladium catalyst from Pd(0) back to its active Pd(II) state, allowing the catalytic cycle to continue.

-

Temperature (100°C): This elevated temperature provides the necessary activation energy for the multiple steps in the cascade reaction, ensuring a reasonable reaction rate.

Quantitative Data: This method has been shown to produce a variety of furan-3-carboxylic esters in yields ranging from 56% to 93%.[2] The reaction is typically conducted at 100°C under 40 atm of a 4:1 mixture of CO and air.[3]

Synthesis from Sulfonium Ylides and Acetylenic Esters

Another powerful strategy for constructing polysubstituted furans involves the reaction of sulfur ylides with activated alkynes.[4] This method offers a regioselective route to furan-3-carboxylates.

Principle of the Reaction: The synthesis proceeds via a tandem sequence initiated by the Michael addition of a dimethylsulfonium acylmethylide to an electron-deficient alkyne, such as methyl propiolate. This is followed by a series of intramolecular reactions, including nucleophilic addition and elimination, to construct the furan ring. This approach provides a direct and simple strategy for accessing structurally diverse furan derivatives.[4]

Conceptual Protocol:

-

Generate the dimethylsulfonium acylmethylide in situ or use a pre-formed ylide.

-

React the ylide with an appropriate acetylenic ester (e.g., methyl propiolate for a simple furan-3-carboxylate, or a substituted version for a more complex product).

-

The reaction is typically carried out in a suitable solvent like DMSO.

-

Upon completion, the reaction is worked up and the product is purified, often by column chromatography.

Key Findings: The reaction of a sulfur ylide with methyl propiolate was reported to produce the corresponding furan-3-carboxylate, although in a modest yield of 15% in the specific example cited.[4] However, the versatility of the method for creating more substituted furans in moderate to good yields (44-57%) highlights its potential.[4] The solvent and temperature can play a crucial role in the regioselectivity of the reaction.[4]

Chapter 3: Comparative Analysis and Expert Outlook

Choosing a synthetic route requires a careful evaluation of several factors. The intended scale, available resources, and desired purity of the final product all influence the optimal choice.

| Feature | Classical Hantzsch-Type | Pd-Catalyzed Carbonylation | Sulfonium Ylide Method |

| Precursors | Simple, bulk chemicals | Requires synthesis of diols | Requires ylide and alkyne synthesis |

| Scalability | Proven for large scale[1] | Moderate, requires pressure equip. | Lab scale, potential for scale-up |

| Conditions | Moderate temp, ambient pressure | High temp (100°C), high pressure (40 atm)[3] | Mild to moderate temp, ambient pressure |

| Catalyst | Inexpensive base/promoter | Expensive precious metal (Pd) | Stoichiometric ylide precursor |

| Atom Economy | Good, water is main byproduct | Excellent, incorporates CO | Moderate, generates dimethyl sulfide |

| Versatility | Limited to specific substitution | Good, depends on diol precursor | High, allows for diverse substitution |

Senior Application Scientist's Perspective:

-

For Industrial & Large-Scale Production: The classical Hantzsch-type synthesis[1] remains the most economically viable and practical choice. Its reliance on inexpensive starting materials and the avoidance of precious metal catalysts or high-pressure equipment make it ideal for producing methyl 2-methylfuran-3-carboxylate as a bulk intermediate.

-

For Medicinal Chemistry & Derivatization: For creating libraries of diverse furan analogues for drug discovery, the transition-metal catalyzed and ylide-based methods offer superior flexibility. The palladium-catalyzed route[2][3] is elegant for its one-pot nature, while the sulfonium ylide approach[4] provides a modular way to introduce various substituents onto the furan core. The choice between them would depend on the availability of the respective precursors (alkynes vs. diols).

Conclusion

The synthesis of methyl 2-methylfuran-3-carboxylate can be approached through several effective strategies. The classical condensation of methyl acetoacetate and chloroacetaldehyde stands as a testament to the enduring power of fundamental organic reactions for scalable manufacturing. Concurrently, modern catalytic methods, particularly those employing palladium and sulfur ylides, provide the precision and versatility required for contemporary research and development, enabling the construction of complex molecular architectures built upon the furan scaffold. The selection of a specific pathway should be a deliberate choice, guided by the principles of efficiency, scalability, and the specific goals of the research program.

References

-

Gabriele, B., et al. (2012). Synthesis of Furan-3-carboxylic and 4-Methylene-4,5-dihydrofuran-3-carboxylic Esters by Direct Palladium Iodide Catalyzed Oxidative Carbonylation of 3-Yne-1,2-diol Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Pan, Y., et al. (2023). Organocatalytic Synthesis of Furan-Embedded Styrene Atropisomers. The Journal of Organic Chemistry. Available at: [Link]

-

Li, Y., et al. (2025). Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals. Organic & Biomolecular Chemistry. Available at: [Link]

-

Dong, J., Du, H., & Xu, J. (2019). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. RSC Advances. Available at: [Link]

-

PrepChem. (n.d.). Preparation of 2-methylfuran-3-carboxylic acid methyl ester. Available at: [Link]

-

Moran, W. J., & Rodríguez, A. (2012). Metal-Catalyzed Furan Synthesis. Organic Preparations and Procedures International. (Referenced in[5])

-

Li, Y., et al. (2025). Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals. Organic & Biomolecular Chemistry. Available at: [Link]

-

Willis, M. C., et al. (2020). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Organic Letters. Available at: [Link]

-

Various Authors. (n.d.). SYNTHESIS OF BENZO[b]FURAN DERIVATIVES BY TRANSITION METAL-CATALYZED HETEROCICLYZATIONS OF 2-ETHYNYLPHENOLS. ResearchGate. Available at: [Link]

-

Maulide, N., et al. (n.d.). Au-catalyzed synthesis of functionalized furan-3-carboxylates. ResearchGate. Available at: [Link]

-

Pan, Y., et al. (2023). Organocatalytic Synthesis of Furan-Embedded Styrene Atropisomers. The Journal of Organic Chemistry. Available at: [Link]

-

Gabriele, B., et al. (2012). Synthesis of Furan-3-carboxylic and 4-Methylene-4,5-dihydrofuran-3-carboxylic Esters by Direct Palladium Iodide Catalyzed Oxidative Carbonylation of 3-Yne-1,2-diol Derivatives. The Journal of Organic Chemistry. Available at: [Link]

-

Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03563J [pubs.rsc.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

CAS number 6141-58-8 spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene)

A Note on Chemical Identification: This guide focuses on the spectroscopic analysis of Ethyl 2-cyano-3,3-diphenylacrylate , a compound of significant interest in pharmaceutical and material sciences. Its correct CAS (Chemical Abstracts Service) number is 5232-99-5 . The initially referenced CAS number, 6141-58-8, corresponds to a different chemical entity, Methyl 2-methyl-3-furancarboxylate.[1][2][3][4][5] This document proceeds under the expert assumption that the intended subject of this in-depth analysis is the widely used UV-absorbing agent, Etocrylene.

Introduction

Ethyl 2-cyano-3,3-diphenylacrylate, commercially known as Etocrylene, is an organic ester with the molecular formula C₁₈H₁₅NO₂ and a molecular weight of 277.32 g/mol .[6][7] It presents as a white to off-white crystalline powder.[8] Functionally, it is a highly effective UV absorber, a property conferred by the extensive π-conjugation across its two phenyl rings, acrylate system, and cyano group.[9] This characteristic makes it an invaluable component in sun protection products, where it absorbs harmful UV rays, and as a light stabilizer to prevent the photodegradation of plastics, coatings, and various personal care products.[9][10]

For researchers, scientists, and drug development professionals, rigorous spectroscopic characterization is non-negotiable. It serves as the cornerstone for confirming chemical identity, assessing purity, and ensuring batch-to-batch consistency—critical parameters for both regulatory compliance and product efficacy. This guide provides a detailed exploration of the core spectroscopic techniques used to elucidate and validate the structure of Etocrylene.

Part 1: Molecular Structure and Spectroscopic Implications

The chemical structure of Ethyl 2-cyano-3,3-diphenylacrylate is unique, containing several key functional groups that give rise to distinct spectroscopic signatures. Understanding this structure is the first step in interpreting its spectral data.

Caption: Molecular structure of Ethyl 2-cyano-3,3-diphenylacrylate.

The key structural features to be interrogated are:

-

Aromatic Rings: Two phenyl groups, which will produce characteristic signals in both ¹H and ¹³C NMR, as well as distinct IR absorption bands.

-

Alkene Bond (C=C): A tetrasubstituted double bond, part of the acrylate system.

-

Nitrile Group (C≡N): A strong, sharp absorption in the IR spectrum is expected.

-

Ester Group (C=O, C-O): A carbonyl group and an ethyl ester, both of which are readily identifiable by IR and NMR spectroscopy.

Part 2: In-Depth Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule.[11] For Etocrylene, the IR spectrum provides a definitive fingerprint based on the vibrational frequencies of its constituent bonds. The analysis relies on the principle that specific bonds absorb infrared radiation at characteristic wavenumbers, causing them to stretch or bend.[11][12]

Expected IR Absorption Bands for Ethyl 2-cyano-3,3-diphenylacrylate

| Functional Group | Expected Absorption Range (cm⁻¹) | Causality and Insights |

|---|---|---|

| C-H (Aromatic) | 3100-3000 | The C-H bonds on the phenyl rings vibrate at a slightly higher frequency than aliphatic C-H bonds due to the sp² hybridization of the carbon atoms.[11] |

| C-H (Aliphatic) | 3000-2850 | Stretching vibrations of the C-H bonds in the ethyl group (-CH₂- and -CH₃).[8] |

| C≡N (Nitrile) | 2230-2220 | The carbon-nitrogen triple bond is very strong and produces a sharp, intense absorption band in a relatively clean region of the spectrum, making it a highly diagnostic peak.[8][13] |

| C=O (Ester) | 1730-1720 | The carbonyl stretch is one of the most prominent features in the spectrum. Its position is influenced by conjugation with the C=C double bond, which can slightly lower its frequency compared to a saturated ester.[8] |

| C=C (Alkene) | 1630-1620 | The stretching of the carbon-carbon double bond, which is part of the conjugated system.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By measuring the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

-

Ethyl Group Protons:

-

-CH₃ (Methyl): Expected to appear as a triplet around ~1.3-1.4 ppm . The signal is split into a triplet by the two adjacent protons of the -CH₂- group (n+1 rule, 2+1=3).

-

-CH₂- (Methylene): Expected as a quartet around ~4.2-4.4 ppm . This signal is split into a quartet by the three adjacent protons of the -CH₃ group (3+1=4). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

-

Aromatic Protons:

-

Ar-H: The ten protons on the two phenyl rings are expected to appear as a complex multiplet in the range of ~7.2-7.5 ppm .[8] The overlapping signals arise from the similar chemical environments of the ortho, meta, and para protons.

-

¹³C NMR Spectroscopy The carbon NMR spectrum indicates the number of chemically distinct carbon environments.

Summary of NMR Spectroscopic Data

| Assignment | Estimated ¹H NMR Chemical Shift (ppm) | Estimated ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (Ethyl) | ~1.3-1.4 (triplet) | ~14 |

| -CH₂- (Ethyl) | ~4.2-4.4 (quartet) | ~62 |

| Aromatic C-H | ~7.2-7.5 (multiplet) | ~128-132 |

| Aromatic C (Quaternary) | - | ~138-140 |

| C =C (α-carbon) | - | ~105 |

| C=C (β-carbon) | - | ~155 |

| C ≡N (Nitrile) | - | ~115 |

| C =O (Ester) | - | ~163 |

Data compiled from typical values for similar structures.[8]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the molecular weight of a compound. For Ethyl 2-cyano-3,3-diphenylacrylate (C₁₈H₁₅NO₂), the exact molecular weight is 277.32 g/mol .[7]

Using a common soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion.

-

Expected Molecular Ion (m/z): [M+H]⁺ ≈ 278.1176[8]

Further fragmentation analysis (MS/MS) could be employed to break the molecule into smaller pieces, providing additional structural confirmation by identifying the loss of characteristic fragments, such as the ethyl group or the carboxyl group.

UV-Vis Spectroscopy

Given that Etocrylene's primary function is as a UV absorber, UV-Vis spectroscopy is not just a characterization tool but a direct measure of its performance. The extensive conjugation across the molecule allows it to absorb high-energy UV photons, transitioning electrons to higher energy states. The structurally similar compound Octocrylene (2-Ethylhexyl 2-cyano-3,3-diphenylacrylate) shows a maximum absorption (λmax) at 303 nm, which is highly effective in the UVB and short-wave UVA regions of the electromagnetic spectrum.[8][14] A similar λmax is expected for Etocrylene.

Part 3: Experimental Protocols & Workflows

As a Senior Application Scientist, the trustworthiness of data begins with robust and well-documented protocols. The following are streamlined methodologies for acquiring the spectroscopic data discussed.

Workflow for Spectroscopic Structural Elucidation

Caption: A validated workflow for comprehensive spectroscopic analysis.

Protocol 1: Infrared (IR) Spectroscopy via Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the crystalline Etocrylene powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform baseline correction and peak-picking to identify the wavenumbers of key functional groups. Causality: ATR is chosen for its speed and minimal sample preparation, making it ideal for rapid quality control of solid samples.

Protocol 2: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Etocrylene and dissolve it in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically included as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a greater number of scans is required, often taking significantly longer than the ¹H experiment. Causality: CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single deuterium lock signal.

Protocol 3: Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of Etocrylene (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Method Development: Infuse the sample directly or via liquid chromatography (LC) into the mass spectrometer. The ESI source parameters (e.g., capillary voltage, gas flow) are optimized in positive ion mode to maximize the signal of the [M+H]⁺ ion.

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu). Causality: ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is the primary species observed, which is essential for confirming molecular weight.

Conclusion

The structural elucidation of Ethyl 2-cyano-3,3-diphenylacrylate (CAS 5232-99-5) is a clear demonstration of the power of modern spectroscopic methods. Infrared spectroscopy rapidly confirms the presence of the key nitrile, ester, and aromatic functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the ethyl and phenyl moieties. Finally, mass spectrometry provides an unambiguous determination of the molecular weight. Together, these techniques form a self-validating system, providing the high degree of certainty required by researchers, scientists, and drug development professionals for product development and quality assurance.

References

-

Benchchem. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5.

-

Nedvedova, M., et al. (2021). Raman Spectroscopic Characterization of Polymerization Kinetics of Cyanoacrylate Embolic Glues for Vascular Embolization. PMC.

-

PerkinElmer. Time Resolved FT-IR Analysis of Cyanoacrylate Curing. PE Polska.

-

Welle, A., et al. (2021). Bonding Mechanism of Cyanoacrylates on SiO2 and Au: Spectroscopic Studies of the Interface. The Journal of Physical Chemistry C - ACS Publications.

-

Welle, A., et al. (2021). Bonding Mechanism of Cyanoacrylates on SiO2 and Au: Spectroscopic Studies of the Interface. The Journal of Physical Chemistry C - ACS Publications.

-

Welle, A., et al. (2021). Bonding Mechanism of Cyanoacrylates on SiO2 and Au: Spectroscopic Studies of the Interface. ACS Figshare.

-

Reddy, T. S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society.

-

ChemicalBook. Ethyl 2-cyano-3,3-diphenylacrylate synthesis.

-

SpectraBase. 2-cyano-3,3-diphenylacrylic acid, ethyl ester.

-

SIELC Technologies. (2018). Ethyl 2-cyano-3,3-diphenylacrylate.

-

ChemicalBook. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5.

-

Amerigo Scientific. Ethyl 2-cyano-3,3-diphenylacrylate (98%).

-

Santa Cruz Biotechnology. Methyl 2-methyl-3-furancarboxylate | CAS 6141-58-8.

-

The Good Scents Company. methyl 2-methyl-3-furan carboxylate, 6141-58-8.

-

Cayman Chemical. Octocrylene (2-Ethylhexyl 2-cyano-3,3-diphenylacrylate, CAS Number: 6197-30-4).

-

Sigma-Aldrich. 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate 97.

-

Google Patents. A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.

-

Sigma-Aldrich. Methyl 2-methyl-3-furancarboxylate 99.

-

Al-Refai, M., et al. (2019). Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E) - PubMed. Acta Crystallographica Section E: Crystallographic Communications.

-

Kharas, G.B., et al. (2013). Synthesis and styrene copolymerization of some ethyl phenylcyanoacrylates. ChemRxiv.

-

Tokyo Chemical Industry Co., Ltd. Ethyl 2-Cyano-3,3-diphenylacrylate | 5232-99-5.

-

CymitQuimica. CAS 6141-58-8: 3-Furancarboxylic acid, 2-methyl-, methyl ester.

-

Matrix Fine Chemicals. METHYL 2-METHYLFURAN-3-CARBOXYLATE | CAS 6141-58-8.

-

TCI AMERICA. Methyl 2-methylfuran-3-carboxylate|CAS 6141-58-8.

-

de Morais, J.M.P., et al. (2021). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. PMC.

-

Tintoll. Ethyl-2-cyano-3,3-diphenylacrylate CAS No. 5232-99-5.

-

Bernstein, M.P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.

-

Wagner, J.P., & Duncan, M.A. (2015). Infrared spectroscopy of the methanol cation and its methylene-oxonium isomer. ResearchGate.

-

Palacký, J. Table of Characteristic IR Absorptions. University of Chemistry and Technology, Prague.

-

Reva, I., et al. (2022). Conformational Structure, Infrared Spectra and Light-Induced Transformations of Thymol Isolated in Noble Gas Cryomatrices. MDPI.

-

Al-Amiery, A.A. (2021). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4. Quest Journals.

Sources

- 1. scbt.com [scbt.com]

- 2. methyl 2-methyl-3-furan carboxylate, 6141-58-8 [thegoodscentscompany.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. METHYL 2-METHYLFURAN-3-CARBOXYLATE | CAS 6141-58-8 [matrix-fine-chemicals.com]

- 5. Methyl 2-methylfuran-3-carboxylate|CAS 6141-58-8|TCIJT|製品詳細 [tci-chemical-trading.com]

- 6. Ethyl 2-cyano-3,3-diphenylacrylate synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 2-cyano-3,3-diphenylacrylate (98%) - Amerigo Scientific [amerigoscientific.com]

- 8. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 | Benchchem [benchchem.com]

- 9. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 [chemicalbook.com]

- 10. Ethyl-2-cyano-3,3-diphenylacrylate CAS No. 5232-99-5 | Tintoll [uvabsorber.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. pepolska.pl [pepolska.pl]

- 13. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to 2-Methylfuran-3-carboxylic Acid Derivatives and Their Potential Uses

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This technical guide delves into the synthesis, chemical properties, and burgeoning therapeutic potential of a specific class of these compounds: 2-Methylfuran-3-carboxylic acid derivatives. This document serves as a comprehensive resource, providing insights into the derivatization of the 2-methylfuran-3-carboxylic acid core and exploring the preclinical evidence for its utility in developing novel therapeutic agents. Particular emphasis is placed on the antifungal, anticancer, and anti-inflammatory applications of these derivatives, with detailed experimental protocols and structure-activity relationship analyses to guide future research and development endeavors.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as thiophene and benzene, make it a versatile building block for the design of novel therapeutic agents.[2] The furan moiety is found in numerous natural products and synthetic drugs with a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The substitution pattern on the furan ring plays a critical role in determining the biological activity of its derivatives, offering a rich landscape for medicinal chemistry exploration.

This guide focuses specifically on derivatives of 2-Methylfuran-3-carboxylic acid, a scaffold that combines the inherent biological potential of the furan ring with the versatile chemistry of a carboxylic acid group. The presence of the methyl group at the 2-position can influence the electronic and steric properties of the molecule, potentially leading to enhanced biological activity and selectivity.

Synthesis of 2-Methylfuran-3-carboxylic Acid and its Derivatives

The synthetic accessibility of 2-Methylfuran-3-carboxylic acid and its derivatives is a key factor in their potential for drug development. The parent acid can be synthesized through various routes, with the corresponding methyl ester often serving as a key intermediate.

Synthesis of Methyl 2-Methylfuran-3-carboxylate

A common method for the synthesis of methyl 2-methylfuran-3-carboxylate involves the reaction of methyl acetoacetate with chloroacetaldehyde in the presence of a base.[5]

Experimental Protocol: Synthesis of Methyl 2-Methylfuran-3-carboxylate [5]

-

To a stirred mixture of methyl acetoacetate (1.0 eq) and ground dolomite (0.975 eq) in a reaction vessel, add pyridine (0.025 eq).

-

Heat the mixture to 70°C.

-

Slowly add a 45% aqueous solution of chloroacetaldehyde (1.0 eq) over one hour, maintaining the temperature at 70°C with cooling.

-

After the initial exothermic reaction subsides, continue heating at 75-80°C for 2-3 hours.

-

Allow the reaction to cool to room temperature and then carefully add concentrated hydrochloric acid to decompose the excess dolomite.

-

Separate the organic layer and wash it with water. The addition of a small amount of salt can improve phase separation.

-

The crude product is then purified by distillation under reduced pressure.

Diagram: Synthesis of Methyl 2-Methylfuran-3-carboxylate

Sources

- 1. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methylfuran-3-carbonyl chloride | 5555-00-0 [sigmaaldrich.com]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

The Biological Versatility of Substituted Methylfurans: A Technical Guide for Drug Discovery Professionals

Introduction: The Furan Scaffold and the Significance of Methyl Substitution

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic and steric properties allow it to serve as a versatile building block in the design of bioactive molecules. The introduction of a methyl group, along with other substituents, onto the furan core can profoundly influence the molecule's pharmacological profile, modulating its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical exploration of the diverse biological activities of substituted methylfurans, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the structure-activity relationships that govern their efficacy, provide detailed protocols for their biological evaluation, and explore the underlying molecular mechanisms of action.

I. Anticancer Activity of Substituted Methylfurans

A growing body of evidence highlights the potential of substituted methylfurans as a promising class of anticancer agents.[3][4] Their cytotoxic effects have been observed across a range of cancer cell lines, and their mechanisms of action are beginning to be elucidated.

Structure-Activity Relationships (SAR) in Anticancer Methylfurans

The anticancer potency of substituted methylfurans is intricately linked to the nature and position of the substituents on the furan ring. While a comprehensive SAR is still evolving, several key trends have emerged from the literature:

-

Substitution at the 5-position: The presence of specific moieties at the 5-position of the furan ring appears to be crucial for cytotoxic activity. For instance, methyl 5-(hydroxymethyl)furan-2-carboxylate has demonstrated cytotoxicity against HeLa and HepG2 cancer cell lines.[1][5] Further derivatization at this position, such as the introduction of amine-containing side chains, can significantly enhance anticancer activity.[1]

-

Aromatic and Heterocyclic Substituents: The incorporation of additional aromatic or heterocyclic rings can increase the cytotoxic potential of methylfuran derivatives. This is likely due to enhanced binding interactions with biological targets.

-

Halogenation: The introduction of halogens, such as bromine or chlorine, into the benzofuran ring system (a fused furan and benzene ring) has been shown to significantly enhance anticancer activity.[3] This effect is attributed to the altered electronic properties and increased lipophilicity of the molecule.

Experimental Workflow for Assessing Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It is a reliable and high-throughput method for screening the anticancer potential of novel compounds.

Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the cytotoxic effect of a compound can be quantified.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

-

Compound Treatment: Prepare serial dilutions of the substituted methylfuran compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined from the dose-response curve.

Figure 1: Experimental workflow for the MTT assay.

II. Antimicrobial Activity of Substituted Methylfurans

Substituted methylfurans have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[7][8] The furan nucleus is a key component in several clinically used antimicrobial agents, and its methylated derivatives represent a promising avenue for the development of new anti-infective drugs.[2]

Structure-Activity Relationships (SAR) in Antimicrobial Methylfurans

The antimicrobial efficacy of substituted methylfurans is highly dependent on their substitution patterns:

-

Nitro Group: The presence of a nitro group at the 5-position of the furan ring is a common feature in many potent antimicrobial furan derivatives.[7] This group is often essential for their mechanism of action, which can involve the generation of reactive nitroso intermediates that damage bacterial DNA and proteins.

-

Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl moieties can significantly enhance antimicrobial activity. The nature and substitution pattern of these appended rings play a crucial role in determining the spectrum of activity.

-

Side Chain Modifications: Alterations to side chains attached to the furan ring can modulate the compound's lipophilicity and ability to penetrate bacterial cell walls, thereby influencing its potency.

Experimental Workflow for Assessing Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining the MIC of a compound.

Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. This can be achieved by suspending colonies from an overnight culture in sterile saline and adjusting the turbidity.

-

Compound Dilution: Prepare a stock solution of the substituted methylfuran compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in the appropriate growth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microorganism in medium without compound) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Figure 2: Experimental workflow for the MIC assay.

III. Anti-inflammatory Activity of Substituted Methylfurans

Several substituted methylfuran derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of novel therapeutics for inflammatory diseases.[2][9] Their mechanisms of action often involve the modulation of key inflammatory signaling pathways.

Structure-Activity Relationships (SAR) in Anti-inflammatory Methylfurans

The anti-inflammatory activity of substituted methylfurans is influenced by their chemical structure:

-

Hydroxymethyl Group: The presence of a hydroxymethyl group, as seen in 5-hydroxymethylfurfural (5-HMF), has been associated with significant anti-inflammatory effects.[10]

-

Substitution Pattern: The overall substitution pattern on the furan ring dictates the compound's ability to interact with and modulate inflammatory targets.

-

Lipophilicity: The lipophilicity of the molecule can influence its cell permeability and access to intracellular targets involved in the inflammatory response.

Mechanisms of Anti-inflammatory Action: Targeting MAPK and NF-κB Pathways

The anti-inflammatory effects of many substituted methylfurans are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10][11]

-

MAPK Pathway: The MAPK cascade (including ERK, JNK, and p38) plays a crucial role in the production of pro-inflammatory cytokines. Some methylfuran derivatives have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the inflammatory response.[10]

-

NF-κB Pathway: NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Certain substituted methylfurans can inhibit this process by preventing IκB phosphorylation and degradation, thus blocking NF-κB activation.[10]

Figure 3: Inhibition of MAPK and NF-κB signaling pathways by substituted methylfurans.

Experimental Workflow for Assessing Anti-inflammatory Activity

A common in vitro model for studying inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response.

Principle: Nitric oxide (NO) is a key inflammatory mediator. In cell culture, its production can be indirectly quantified by measuring the accumulation of its stable breakdown product, nitrite (NO₂⁻), in the supernatant using the Griess reagent.

Detailed Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the substituted methylfuran compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve prepared with sodium nitrite.[10]

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cell culture supernatants.

Detailed Protocol:

-

Cell Culture and Treatment: Follow the same procedure as for the Griess assay (steps 1 and 2).

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA Procedure: Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6). Follow the manufacturer's instructions, which typically involve coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, and then a substrate to produce a colorimetric signal.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.[10]

Principle: Western blotting is a technique used to detect specific proteins in a sample. To investigate the effect of substituted methylfurans on the MAPK and NF-κB pathways, the phosphorylation status of key proteins (e.g., p-ERK, p-p65) and the degradation of IκBα can be assessed.

Detailed Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in larger format plates (e.g., 6-well plates). Pre-treat with the methylfuran compound and stimulate with LPS for a shorter duration (e.g., 30-60 minutes) to observe changes in protein phosphorylation.

-

Protein Extraction: Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-ERK, anti-IκBα).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation or degradation.[12][13]

IV. Case Study: Synthesis and Biological Evaluation of a Bioactive Methylfuran Derivative

To illustrate the practical application of the concepts discussed, this section presents a representative synthesis of a substituted methylfuran and summarizes its biological activity.

Synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate

Methyl 5-(hydroxymethyl)furan-2-carboxylate, a naturally occurring methylfuran derivative with reported anti-inflammatory and anticancer activities, can be synthesized from furfuryl alcohol.[1]

Figure 4: Synthetic scheme for Methyl 5-(hydroxymethyl)furan-2-carboxylate.

Summary of Biological Activity Data:

| Compound | Biological Activity | Assay | Results | Reference |

| Methyl 5-(hydroxymethyl)furan-2-carboxylate | Anticancer | MTT | IC₅₀ = 64.00 µg/mL (HeLa), 102.53 µg/mL (HepG2) | [4] |

| Antimicrobial | MIC | MIC = 500 µg/mL (S. aureus, B. cereus) | [1] | |

| Anti-inflammatory | Griess Assay | Dose-dependent inhibition of NO production | [10] |

V. Conclusion and Future Directions